

# "physical and chemical properties of 6-Bromo-5-methyltriazolo[1,5-a]pyridine"

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## Compound of Interest

Compound Name: 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1279563

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## An In-depth Technical Guide to 6-Bromo-5-methyltriazolo[1,5-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Bromo-5-methyltriazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its characteristics, synthesis, and potential applications, offering a valuable resource for researchers in the field.

## Core Physical and Chemical Properties

6-Bromo-5-methyltriazolo[1,5-a]pyridine is a solid compound with the molecular formula  $C_7H_6BrN_3$  and a molecular weight of 212.05 g/mol.[1] While a definitive experimental melting point for this specific isomer is not readily available in the reviewed literature, a closely related isomer, 6-Bromo-2-methyl[2][3][4]triazolo[1,5-a]pyridine, has a reported melting point of 154.5-155 °C.[2] This suggests that 6-Bromo-5-methyltriazolo[1,5-a]pyridine is likely to have a relatively high melting point, characteristic of its rigid, fused heterocyclic structure.

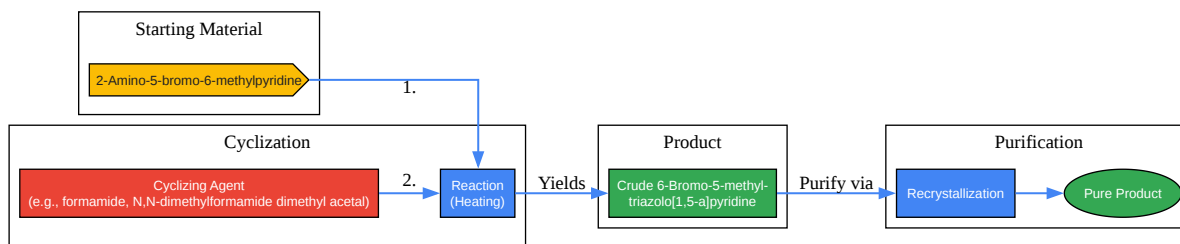
Table 1: Physical and Chemical Properties of 6-Bromo-5-methyltriazolo[1,5-a]pyridine

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrN <sub>3</sub>	[1]
Molecular Weight	212.05 g/mol	[1]
Appearance	White to light yellow solid	[5]
CAS Number	746668-59-7	[1]
Density (Predicted)	1.76 ± 0.1 g/cm <sup>3</sup>	[5]
pKa (Predicted)	1.98 ± 0.30	[5]
Form	Solid	[1]

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 6-Bromo-5-methyltriazolo[1,5-a]pyridine is not explicitly documented in the available literature, general methods for the synthesis of the broader[2][3][4]triazolo[1,5-a]pyridine scaffold are well-established. These methods often involve the cyclization of substituted 2-aminopyridines.

A plausible synthetic route, based on related procedures, is outlined below. This should be considered a general approach that may require optimization.



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A potential synthetic workflow for 6-Bromo-5-methyltriazolo[1,5-a]pyridine.

## Experimental Protocol: General Synthesis of[2][3][4]triazolo[1,5-a]pyridines

A general procedure for a related compound, 6-Bromo-2-methyl[2][3][4]triazolo[1,5-a]pyridine, involves the reaction of the corresponding aminopyridine derivative with acetic anhydride in the presence of concentrated hydrochloric acid, followed by heating under reflux for an extended period.[2] Neutralization, extraction with an organic solvent, and subsequent purification are then performed.

Purification:

Purification of the crude product is typically achieved through recrystallization or column chromatography. For the related 2-methyl isomer, recrystallization from ethanol was successful.[2] Column chromatography using a hexane-ethyl acetate solvent system has also been employed.[2] Common solvents for recrystallization of similar heterocyclic compounds include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[3]

## Spectral Data

Detailed experimental spectral data such as  $^1\text{H}$  and  $^{13}\text{C}$  NMR for 6-Bromo-5-methyltriazolo[1,5-a]pyridine are not explicitly available in the reviewed literature. However, the  $^1\text{H}$ -NMR data for the 2-methyl isomer shows a characteristic singlet for the methyl group at  $\delta$  2.60 ppm and signals in the aromatic region.[2] It is expected that the spectrum of the 5-methyl isomer would show a similar methyl singlet, with the aromatic protons exhibiting a splitting pattern consistent with the substitution on the pyridine ring.

## Reactivity and Stability

The reactivity of the triazolopyridine ring system is influenced by the position of the bromine substituent. The 6-bromo position is generally less reactive towards nucleophilic substitution compared to the 5- and 7-positions. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure stability.[5]

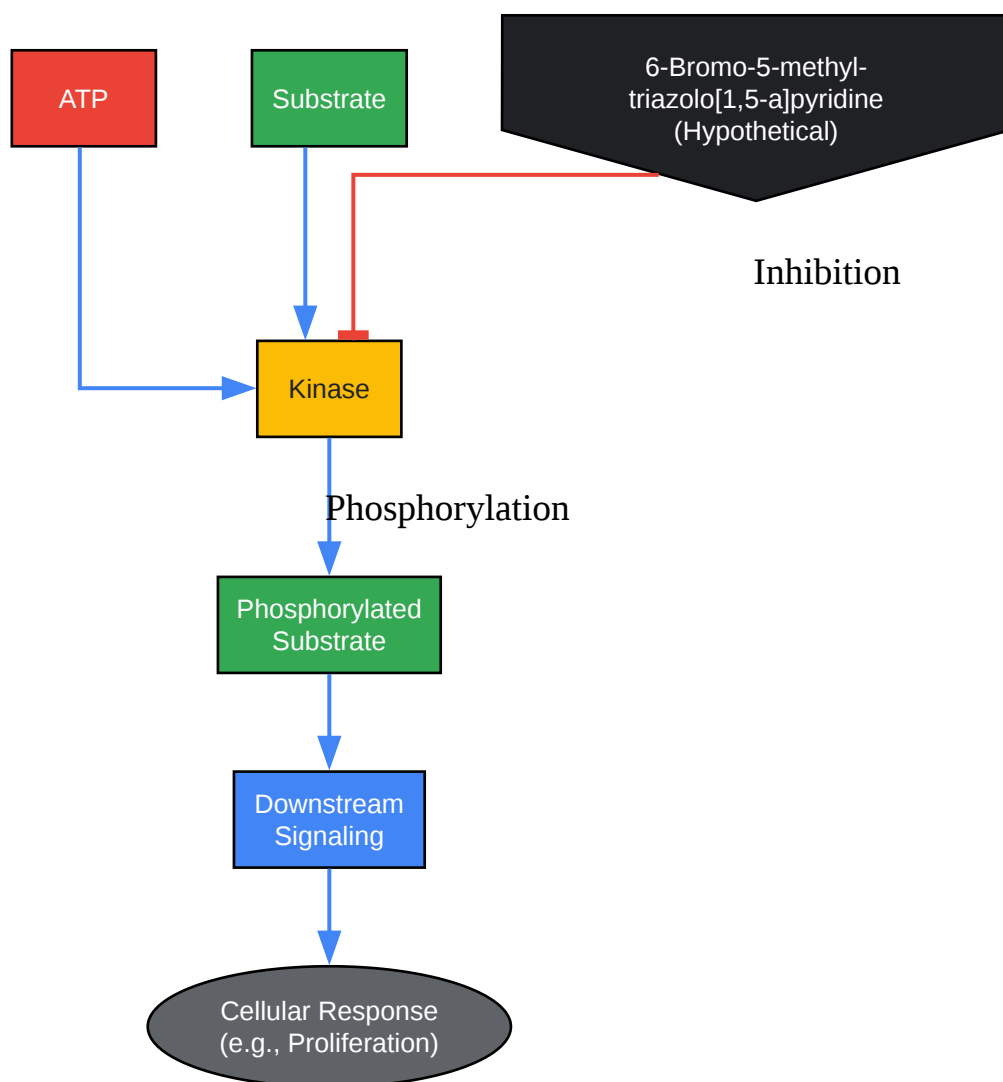
## Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with 6-Bromo-5-methyltriazolo[1,5-a]pyridine in the available literature, the broader class of [\[2\]](#)[\[3\]](#)[\[4\]](#) triazolo[1,5-a]pyridines and related pyrimidine analogs are known to exhibit a wide range of pharmacological activities.

Numerous studies have highlighted the potential of these scaffolds as:

- **Anticancer Agents:** Various derivatives have shown antiproliferative activity against a range of human cancer cell lines.[\[6\]](#)[\[7\]](#)
- **Kinase Inhibitors:** The triazolopyridine and pyrazolopyrimidine cores are recognized as privileged scaffolds for the development of inhibitors for various kinases, including p38 kinase and transforming growth factor- $\beta$  type I receptor kinase (ALK5).[\[8\]](#)[\[9\]](#)

The general mechanism of action for many kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme, thereby blocking the downstream signaling cascade.



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Hypothetical kinase inhibition by a triazolopyridine derivative.

Given the structural similarities to known kinase inhibitors, it is plausible that 6-Bromo-5-methyltriazolo[1,5-a]pyridine could be investigated for its potential to modulate kinase-driven signaling pathways involved in diseases such as cancer.

## Safety Information

6-Bromo-5-methyltriazolo[1,5-a]pyridine is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] It is accompanied by the GHS07 pictogram and the signal word "Warning".[1]

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

## Conclusion

6-Bromo-5-methyltriazolo[1,5-a]pyridine is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While some of its fundamental physical and chemical properties are known or can be predicted, a significant amount of experimental data, particularly regarding its melting point, solubility, and specific biological activities, remains to be elucidated. The broader class of triazolopyridines has shown promise as anticancer agents and kinase inhibitors, suggesting that this compound could be a valuable building block or lead compound in the development of novel therapeutics. Further research is warranted to fully characterize this molecule and explore its pharmacological potential.

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